Cas no 86662-15-9 (3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXYLIC ACID
- 1-Phthalazinecarboxylic acid, 3-(4-chlorophenyl)-3,4-dihydro-4-oxo-
- 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid
-
- MDL: MFCD00138603
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C161235-25mg |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C161235-50mg |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | 50mg |
$ 380.00 | 2022-06-06 | ||
| abcr | AB369726-500 mg |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, 90%; . |
86662-15-9 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB369726-1 g |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, 90%; . |
86662-15-9 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900462-1g |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid |
86662-15-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| Key Organics Ltd | 8C-090-1MG |
3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 8C-090-5MG |
3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 8C-090-10MG |
3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 8C-090-0.5G |
3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 8C-090-1G |
3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid |
86662-15-9 | >90% | 1g |
£770.00 | 2023-09-08 |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid Suppliers
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid
Introduction to 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid (CAS No. 86662-15-9)
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, identified by the chemical abstracts service number CAS No. 86662-15-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a phthalazine core with functional substituents, has garnered attention due to its structural complexity and potential biological activity. The presence of a chlorophenyl group and a carboxylic acid moiety at the 1-position of the phthalazine ring suggests diverse interactions with biological targets, making it a valuable candidate for further investigation in drug discovery.
The phthalazine scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. Phthalazines are known for their ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The structural features of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid position it as a promising molecule for developing novel therapeutic agents. Specifically, the 4-chlorophenyl group introduces a hydrophobic interaction surface while the carboxylic acid group provides a site for hydrogen bonding and ionic interactions, enhancing its binding affinity to biological receptors.
In recent years, there has been growing interest in phthalazine derivatives as potential therapeutic candidates. Studies have demonstrated that phthalazines can exhibit significant anti-inflammatory and anticancer properties. For instance, certain phthalazine compounds have been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are key players in the inflammatory response. Additionally, phthalazines have demonstrated ability to induce apoptosis in cancer cells by interacting with mitochondrial proteins and disrupting cellular homeostasis.
The 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid molecule represents an interesting modification of the phthalazine core, with the chlorophenyl group potentially enhancing its bioavailability and binding affinity. The carboxylic acid functionality at the 1-position allows for further derivatization, enabling the synthesis of analogs with tailored biological activities. This flexibility makes it a versatile scaffold for medicinal chemists seeking to develop new drugs.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of phthalazine derivatives like 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid. Molecular docking studies have been employed to predict binding interactions between this compound and various biological targets. For example, simulations have shown that it may interact with proteins involved in signal transduction pathways relevant to diseases such as diabetes and Alzheimer's disease. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity.
Experimental validation of these computational predictions has further highlighted the potential of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid. In vitro assays have demonstrated its ability to modulate enzyme activity and cell signaling pathways associated with inflammation and cancer. Notably, this compound has shown inhibitory effects on kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are overexpressed in many cancers and contribute to tumor growth and survival. These findings support its further development as an anticancer agent.
The synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the phthalazine core efficiently. The introduction of the chlorophenyl group and the carboxylic acid functionality at the 1-position are critical steps that must be carefully optimized to maintain structural integrity.
The pharmacokinetic properties of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid are also an important consideration in its development as a therapeutic agent. Studies have begun to investigate its solubility, stability, and metabolic pathways in vitro. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. By optimizing these properties through structural modifications, researchers can enhance its bioavailability and reduce potential side effects.
The potential applications of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid extend beyond oncology into other therapeutic areas such as infectious diseases and neurodegenerative disorders. Phthalazines have shown promise in combating drug-resistant bacteria by interfering with bacterial cell wall synthesis. Additionally, their ability to cross the blood-brain barrier makes them attractive candidates for treating neurological conditions such as Parkinson's disease.
In conclusion,3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid (CAS No. 86662-15-9) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a versatile scaffold for developing novel therapeutic agents targeting various diseases including cancer inflammation infectious diseasesand neurodegenerative disorders. Ongoing research efforts continue to explore its biological activities optimize its pharmacokinetic propertiesand advance towards clinical applications. As our understanding of molecular interactions advances so too does our ability to harness compounds like this one for improving human health.
86662-15-9 (3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)